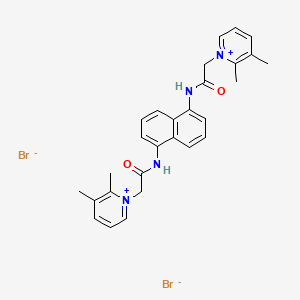

1,1'-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,3-dimethylpyridinium bromide)

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,1'-(1,5-Naphthylenebis(iminocarbonylmethylen))bis(2,3-dimethylpyridinium bromid) beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Reaktion von 1,5-Diaminonaphthalin mit 2,3-Dimethylpyridin in Gegenwart eines geeigneten Bromierungsmittels. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF), um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber im größeren Maßstab beinhalten. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert, wobei oft kontinuierliche Strömungsreaktoren und automatisierte Systeme eingesetzt werden, um eine konsistente Produktion zu gewährleisten. Die Verwendung von hochreinen Reagenzien und strenge Qualitätskontrollmaßnahmen sind unerlässlich, um die gewünschten Produktspezifikationen zu erreichen.

Eigenschaften

CAS-Nummer |

102584-16-7 |

|---|---|

Molekularformel |

C28H30Br2N4O2 |

Molekulargewicht |

614.4 g/mol |

IUPAC-Name |

2-(2,3-dimethylpyridin-1-ium-1-yl)-N-[5-[[2-(2,3-dimethylpyridin-1-ium-1-yl)acetyl]amino]naphthalen-1-yl]acetamide;dibromide |

InChI |

InChI=1S/C28H28N4O2.2BrH/c1-19-9-7-15-31(21(19)3)17-27(33)29-25-13-5-12-24-23(25)11-6-14-26(24)30-28(34)18-32-16-8-10-20(2)22(32)4;;/h5-16H,17-18H2,1-4H3;2*1H |

InChI-Schlüssel |

ADIYNCMJGXIABO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C([N+](=CC=C1)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=CC=CC(=C4C)C)C.[Br-].[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,3-dimethylpyridinium bromide) typically involves multi-step organic reactions. One common method includes the reaction of 1,5-diaminonaphthalene with 2,3-dimethylpyridine in the presence of a suitable brominating agent. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Reaktionstypen

1,1'-(1,5-Naphthylenebis(iminocarbonylmethylen))bis(2,3-dimethylpyridinium bromid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei die Bromid-Ionen durch andere Nucleophile ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Hydroxid-Ionen, Cyanid-Ionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Naphthochinon-Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1,1'-(1,5-Naphthylenebis(iminocarbonylmethylen))bis(2,3-dimethylpyridinium bromid) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es mit Zellmembranen interagieren, ihre Integrität stören und zum Zelltod führen. Die Fähigkeit der Verbindung, Komplexe mit Metallionen zu bilden, spielt auch eine Rolle bei ihrer katalytischen Aktivität in chemischen Reaktionen.

Wirkmechanismus

The mechanism of action of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,3-dimethylpyridinium bromide) involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to cell death. The compound’s ability to form complexes with metal ions also plays a role in its catalytic activity in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1,1'-Tetramethylenebis(3,5-dimethylpyridinium bromid)

- 1,1'-(1,4-Phenylenebis(methylen))bis(pyridin-1-ium) dibromid

Einzigartigkeit

1,1'-(1,5-Naphthylenebis(iminocarbonylmethylen))bis(2,3-dimethylpyridinium bromid) zeichnet sich durch seinen Naphthalinkern aus, der einzigartige elektronische und strukturelle Eigenschaften verleiht. Dies macht es in Anwendungen vielseitiger im Vergleich zu ähnlichen Verbindungen, denen dieses Merkmal fehlt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.